Dimethomorph

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500

Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)

Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

Canonical SMILES

Isomeric SMILES

Fungicidal Activity:

Z-Dimethomorph is a specific isomer of the fungicide dimethomorph, which is a member of the morpholine chemical group. While dimethomorph is typically sold as a mixture of E and Z isomers, only the Z isomer exhibits fungicidal activity []. This specific activity targets oomycete fungi, including those responsible for downy mildew and late blight diseases in various crops like potatoes, tomatoes, and grapes [, ].

Mode of Action:

Z-Dimethomorph works by inhibiting the synthesis of ergosterol, a vital component of fungal cell walls. This disruption weakens the cell wall, hindering fungal growth and ultimately leading to its death [, ].

Research Applications:

Z-Dimethomorph plays a role in various scientific research applications related to agriculture and plant pathology. These include:

- Fungicide efficacy studies: Researchers utilize Z-dimethomorph to evaluate its effectiveness in controlling specific fungal diseases in different crops and environmental conditions.

- Fungicide resistance studies: Scientists employ Z-dimethomorph to investigate the development of resistance in fungal populations towards this fungicide, allowing for the development of resistance management strategies.

- Understanding fungal biology: Researchers use Z-dimethomorph as a tool to study the biochemical pathways involved in ergosterol synthesis in fungi, furthering understanding of their fundamental biology.

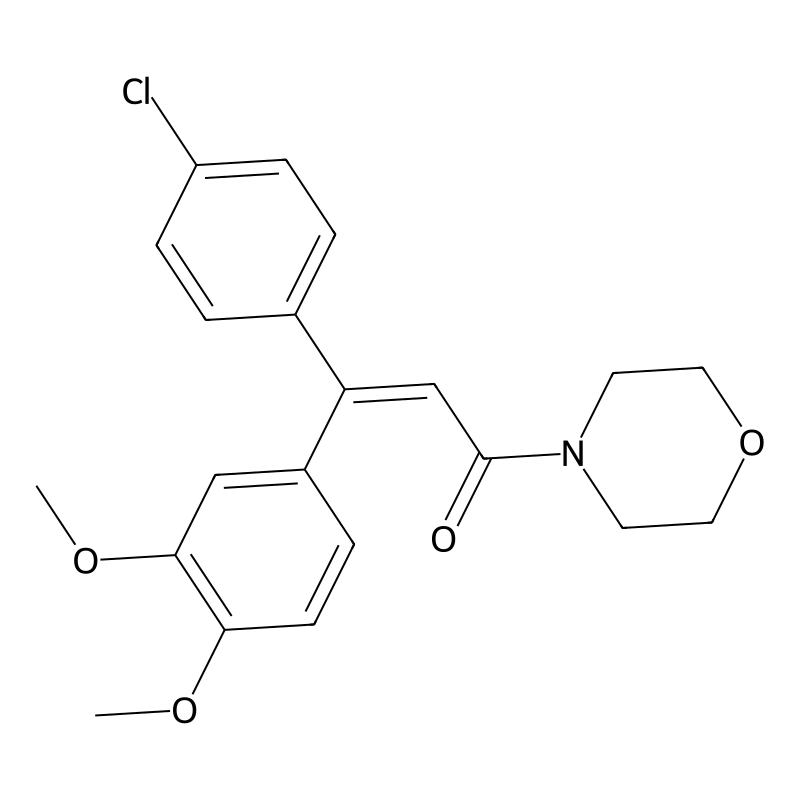

Dimethomorph is a systemic fungicide primarily used in agriculture to control fungal diseases in crops such as potatoes and grapes. It is characterized by its unique chemical structure, which includes both E and Z isomers in approximately equal proportions. The compound's chemical formula is CHClNO, and its systematic name is 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]morpholine. Dimethomorph operates by inhibiting the formation of fungal cell walls, thereby preventing the growth and spread of fungal pathogens .

The biological activity of dimethomorph is primarily linked to its mode of action as a fungicide. It disrupts the biosynthesis of sterols in fungal cell membranes, leading to impaired cellular integrity and function. Toxicological studies indicate that while dimethomorph has low acute toxicity, it can cause significant effects on liver function at high doses in animal models . Furthermore, it has shown no mutagenic effects in various bacterial assays but has produced positive results in some mammalian cell tests, indicating a need for caution regarding its long-term exposure .

Dimethomorph can be synthesized through several methods, primarily involving the reaction of morpholine derivatives with appropriate carbonyl compounds. One common synthetic route involves the condensation of 4-chlorophenylacetic acid derivatives with morpholine under acidic conditions to yield the desired product. The synthesis typically requires careful control of reaction conditions to favor the formation of specific isomers .

Dimethomorph is widely applied in agriculture as a fungicide for crops susceptible to diseases like late blight and downy mildew. It is often formulated as wettable powders or suspension concentrates and can be co-formulated with other fungicides to enhance efficacy and manage resistance . Its use extends beyond agriculture; research indicates potential applications in environmental remediation due to its ability to degrade under certain conditions .

Interaction studies have focused on the environmental fate of dimethomorph and its metabolites. Research indicates that dimethomorph can interact with various environmental factors, including light and soil composition, affecting its degradation rates. For instance, phototransformation studies reveal significant degradation under sunlight, which alters its chemical structure and reduces its fungicidal efficacy over time . Additionally, studies have examined its interactions with other pesticides and environmental pollutants to assess cumulative toxicity risks.

Dimethomorph shares structural similarities with other morpholine-based fungicides. Below are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Fenpropimorph | CHClNO | Effective against a broad spectrum of fungi; different mechanism of action (inhibits ergosterol biosynthesis). |

| Trifloxystrobin | CHFNOS | A strobilurin fungicide that inhibits mitochondrial respiration; broader application range. |

| Cyprodinil | CHClNO | Targets specific fungal pathogens; acts on different biochemical pathways compared to dimethomorph. |

Uniqueness of Dimethomorph: Dimethomorph's dual isomeric nature contributes to its unique effectiveness against specific fungal pathogens while maintaining lower toxicity levels compared to some other fungicides. Its ability to penetrate plant tissues enhances its protective action against diseases.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Melting Point

MP: 125-149 °C

UNII

GHS Hazard Statements

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C)

7.39X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Other CAS

110488-70-5

Absorption Distribution and Excretion

Metabolism Metabolites

In rats, the major route of metabolism is demethylation of one of the dimethoxy groups or by oxidation of one of the CH2 groups (ortho- or meta-position) of the morpholine ring.

Associated Chemicals

Z-Dimethomorph; 113210-98-3

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Fungicidal activity is primarily associated with the Z isomer.

Only the (Z)- isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the (E)-isomer in practice.

Composition: (E) isomer to (Z) isomer ratio is 1:1.

Analytic Laboratory Methods

Product analysis by high performance liquid chromatography.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in a cool, well-ventilated area. Do not allow to become overheated in storage. Keep container closed when not in use. /Acrobat 50WP Fungicide/